molecular formula C8H13BrN2 B13620268 4-Bromo-3-(tert-butyl)-1-methyl-1h-pyrazole

4-Bromo-3-(tert-butyl)-1-methyl-1h-pyrazole

Cat. No.: B13620268
M. Wt: 217.11 g/mol
InChI Key: HIEHENKCEPDKLJ-UHFFFAOYSA-N
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Description

4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a bromine atom at the 4th position, a tert-butyl group at the 3rd position, and a methyl group at the 1st position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-pyrazole.

    Substitution Reaction: The tert-butyl group is introduced at the 3rd position through a substitution reaction using tert-butyl chloride and a suitable base.

    Methylation: The methyl group is introduced at the 1st position using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a methoxy group would yield 4-methoxy-3-(tert-butyl)-1-methyl-1H-pyrazole.

Scientific Research Applications

4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazole is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and tert-butyl group influence its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-1H-pyrazole: Lacks the tert-butyl group, which affects its chemical reactivity and biological activity.

    3-(tert-Butyl)-1-methyl-1H-pyrazole: Lacks the bromine atom, leading to different reactivity in substitution reactions.

    4-Bromo-1-methyl-1H-pyrazole: Lacks the tert-butyl group, affecting its steric properties and interactions.

Uniqueness

4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazole is unique due to the combination of the bromine atom, tert-butyl group, and methyl group on the pyrazole ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

4-bromo-3-tert-butyl-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-8(2,3)7-6(9)5-11(4)10-7/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEHENKCEPDKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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